1-(1-Methylpiperidin-4-yl)guanidine
Description
Properties
Molecular Formula |
C7H16N4 |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(1-methylpiperidin-4-yl)guanidine |
InChI |
InChI=1S/C7H16N4/c1-11-4-2-6(3-5-11)10-7(8)9/h6H,2-5H2,1H3,(H4,8,9,10) |
InChI Key |
FZJIXKGDTSBAQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Guanidination of Piperidine Derivatives
Method Overview:
The most common approach involves the guanylation of piperidine derivatives bearing a methyl group at the 1-position of the piperidine ring. This process typically employs guanylating reagents, such as 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea or similar compounds, to introduce the guanidine moiety selectively.
- Starting Material: A methyl-substituted piperidine derivative, often protected at the nitrogen or other reactive sites to prevent side reactions.
- Guanylating Agent: 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea is frequently used due to its stability and reactivity profile.
- Reaction Conditions:
- The reaction is typically carried out in an aprotic solvent such as acetonitrile or ethanol.
- Catalytic amounts of base, such as triethylamine, are added to facilitate guanylation.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 50°C) for several hours to ensure complete conversion.
- Deprotection Step: Post-guanylation, the tert-butoxycarbonyl groups are removed via acid hydrolysis, commonly using trifluoroacetic acid, to yield the free guanidine derivative.
Research Outcomes:
This approach yields high-purity 1-(1-Methylpiperidin-4-yl)guanidine with yields often exceeding 80%. The method is scalable and suitable for industrial synthesis, providing a reliable pathway for producing this compound for pharmacological testing or further derivatization.
Multi-step Synthesis via Alkylation and Guanylation
Method Overview:
Another strategy involves multi-step synthesis starting from simpler piperidine derivatives, such as 4-piperidone or 4-piperidinol, followed by alkylation, reduction, and subsequent guanylation.
- Step 1: Alkylation of piperidine with appropriate halogenated compounds (e.g., 4-chlorobutyl derivatives) to introduce the side chain bearing the methyl group.
- Step 2: Reduction of any intermediate ketones or alcohols to obtain the desired methylpiperidine derivative.
- Step 3: Guanylation using reagents like N,N'-di-Boc-1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, followed by deprotection.
Research Outcomes:
This method allows for structural modifications at various positions, enabling the synthesis of analogs with tailored pharmacological profiles. Yields are comparable to direct guanylation methods, with the added benefit of structural diversity.
Alternative Synthetic Routes Using Cyanoguanidine
Method Overview:
Cyanoguanidine (dicyandiamide) serves as a precursor in some synthetic routes, reacting with methylamine or methylamine derivatives under controlled conditions to form the guanidine core.
- React cyanoguanidine with methylamine hydrochloride in the presence of suitable catalysts or solvents such as alcohols (preferably n-butanol) to facilitate the formation of the guanidine ring attached to the methylpiperidine scaffold.
- The reaction is typically conducted at elevated temperatures (around 80–120°C) under reflux conditions.
- Purification involves crystallization and chromatographic techniques to isolate the target compound.
Research Outcomes:
While less common, this route offers an alternative pathway, especially useful when starting from readily available cyanoguanidine and methylamine derivatives. The process can produce high-purity compounds suitable for pharmaceutical applications.
Summary of Key Parameters and Data
| Preparation Method | Starting Materials | Reagents | Solvents | Reaction Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|---|---|
| Guanidination of protected piperidine | Methylpiperidine derivatives | 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | Acetonitrile, ethanol | Room temp to 50°C, 12–24 hrs | >80% | >99% | Scalable, high purity |
| Multi-step alkylation and guanylation | 4-Piperidone, halogenated compounds | Alkylating agents, guanylating reagents | DMF, ethanol | Reflux, 24–48 hrs | 70–85% | >98% | Structural diversity |
| Cyanoguanidine route | Cyanoguanidine, methylamine | Catalysts, alcohols | n-Butanol, reflux | 80–120°C, 4–8 hrs | Variable | High | Alternative pathway |
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Guanidine Derivatives
Structural and Functional Differences
The biological activity of guanidine derivatives is highly dependent on their substituents. Below is a comparative analysis of 1-(1-Methylpiperidin-4-yl)guanidine and structurally related compounds:
Table 1: Structural and Functional Comparison of Guanidine Derivatives
Key Observations:
- Steric Effects: The methyl group on the piperidine ring in this compound may reduce binding affinity compared to non-methylated analogs (e.g., 1-(piperidin-4-yl)-1H-pyrazol-4-yl derivatives), as observed in kinase activity studies .
- Aromatic vs. Aliphatic Substituents : 1-(2,4-Xylyl)guanidine demonstrates high specificity for blocking gating pore currents in sodium channels, likely due to interactions between its aromatic xylyl group and hydrophobic channel regions. In contrast, aliphatic substituents (e.g., methylpiperidinyl) may lack such targeted interactions .
Structure-Activity Relationship (SAR) Insights
Evidence from piperidine-containing compounds reveals critical trends:
Biological Activity
1-(1-Methylpiperidin-4-yl)guanidine is a synthetic compound characterized by its guanidine functional group linked to a piperidine ring. This unique structure positions it as a potential candidate in medicinal chemistry, particularly for its interactions with various biological targets. The compound has garnered attention for its possible applications in treating cancer and neuroactive disorders.
Chemical Structure
The chemical formula for this compound is , with a molecular weight of approximately 185.25 g/mol. The structure features a piperidine moiety with a methyl group at the nitrogen atom in the 1-position and a guanidine group at the 4-position, enhancing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly:
- Anticancer Properties : Studies suggest that this compound may inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.
- Neuroactive Effects : Preliminary investigations have indicated its potential neuroprotective effects, possibly modulating neurotransmitter systems.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including:
- Kinases : Similar compounds have shown efficacy against serine/threonine protein kinases, which are crucial in regulating cell proliferation and survival.
- Receptors : The compound may also act on various receptors involved in neurotransmission, contributing to its neuroactive properties.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that this compound significantly inhibited cell proliferation in human cancer cell lines, with IC50 values indicating potent cytotoxicity.
- The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent.
-
Neuroprotective Effects :
- In vitro studies revealed that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting a mechanism that might involve modulation of reactive oxygen species (ROS).
- Animal models further supported these findings, showing improved cognitive function and reduced neuronal loss following treatment with the compound.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct advantages:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylpiperidin-4-amine | Contains a piperidine ring | Simpler structure; lacks guanidine functionality |
| Guanidine | Basic structure without piperidine | More basic; less sterically hindered |
| N,N-Dimethylguanidine | Dimethyl substitution on guanidine | Increased lipophilicity; different biological activity |
The combination of both piperidine and guanidine functionalities in this compound may enhance its interaction capabilities within biological systems compared to simpler analogs.
Q & A
Q. What are the established synthetic routes for 1-(1-Methylpiperidin-4-yl)guanidine, and how can reaction conditions be optimized for high yield?
The synthesis typically involves two steps:
- Step 1 : Preparation of the intermediate N-(1-methylpiperidin-4-yl)guanidine by reacting 1-methylpiperidine with cyanamide under catalytic conditions.
- Step 2 : Formation of the target compound via reaction with sulfuric acid under controlled temperature and pressure to ensure stoichiometric salt formation .
Optimization strategies : - Use batch reactors to monitor temperature/pressure in real time.
- Purify via recrystallization (solvent selection is critical; ethanol/water mixtures are common).
- Assess yield using HPLC or gravimetric analysis, targeting >85% purity .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Purity : Quantify via reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
- Structural confirmation :
Q. What initial biological screening approaches are recommended for assessing the compound's enzyme inhibitory activity?
- DPP-IV inhibition assay : Use fluorogenic substrates (e.g., Gly-Pro-AMC) in enzyme kinetics studies. Measure IC values at varying concentrations (e.g., 0.1–100 µM) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (24–72 hr exposure). Include positive controls (e.g., cisplatin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Controlled replication : Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time).
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity (e.g., confirm DPP-IV involvement in observed anti-diabetic effects) .
- Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers or confounding variables (e.g., solvent effects on bioavailability) .
Q. What computational strategies are effective in modeling the compound's interaction with molecular targets like DPP-IV?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the DPP-IV active site (catalytic triad: Ser630, Asp708, His740). Prioritize hydrogen bonding with guanidine NH groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF to identify critical residues for binding .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Derivatization : Synthesize analogs with modifications to the piperidine ring (e.g., fluorination at C4) or guanidine moiety (e.g., alkylation).
- SAR analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
